1,1-Dimethylisochroman-6-ol

Description

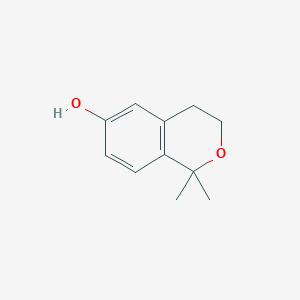

1,1-Dimethylisochroman-6-ol is a substituted isochroman derivative characterized by a hydroxyl group at the 6-position and two methyl groups at the 1-position of the isochroman ring system. While direct data for this compound is absent in the provided evidence, its structure can be inferred from related compounds. Isochroman consists of a benzene ring fused to a dihydropyran ring, with the oxygen atom at position 2 (unlike chroman, where oxygen is at position 1). The addition of methyl groups at the 1-position likely enhances steric hindrance and hydrophobicity compared to unsubstituted analogs. Based on structural analogs like isochroman-6-ol (C₉H₁₀O₂) , the molecular formula of this compound is hypothesized to be C₁₁H₁₄O₂.

Properties

IUPAC Name |

1,1-dimethyl-3,4-dihydroisochromen-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGVXSLDRULBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCO1)C=C(C=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53616-31-2 | |

| Record name | 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylisochroman-6-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(2-hydroxyethyl)phenol with acetone in the presence of an acid catalyst can yield this compound. The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents to maximize output and minimize impurities. Industrial synthesis may also incorporate advanced purification techniques like distillation or crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylisochroman-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,1-Dimethylisochroman-6-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound may be used in biochemical studies to investigate its effects on biological systems, including its potential as a pharmacological agent.

Medicine: Research into its medicinal properties could reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.

Industry: It can be utilized in the development of new materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,1-Dimethylisochroman-6-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The specific pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally relevant for comparison:

| Compound Name | Molecular Formula | Key Substituents | Ring System | Key Functional Groups |

|---|---|---|---|---|

| 1,1-Dimethylisochroman-6-ol* | C₁₁H₁₄O₂ | -OH (C6), -CH₃ (C1, two groups) | Isochroman | Alcohol |

| Isochroman-6-ol (CID 20523922) | C₉H₁₀O₂ | -OH (C6) | Isochroman | Alcohol |

| 6-Chloro-2,2-dimethylchroman-7-ol | C₁₁H₁₃ClO₂ | -Cl (C6), -CH₃ (C2, two groups) | Chroman | Alcohol, Chloride |

| Hexan-6-olide (Oxepan-2-one) | C₆H₁₀O₂ | None (cyclic ester) | Oxepane | Lactone |

| 6-Methylheptan-1-ol | C₈H₁₈O | -OH (C1), -CH₃ (C6) | Linear chain | Alcohol |

*Hypothesized structure due to lack of direct evidence.

Key Observations:

- Ring System Differences : Chroman derivatives (e.g., 6-chloro-2,2-dimethylchroman-7-ol) feature a fused benzene-dihydropyran system with oxygen at position 1, whereas isochroman derivatives have oxygen at position 2. This affects electronic distribution and reactivity .

- Substituent Effects: Methyl groups in this compound likely increase steric bulk and reduce polarity compared to isochroman-6-ol.

- Functional Groups: Hexan-6-olide, a lactone, lacks hydroxyl groups but contains an ester moiety, making it more polarizable than phenolic alcohols .

Collision Cross-Section and Mass Spectrometry

For isochroman-6-ol (CID 20523922), collision cross-section (CCS) values were predicted for various adducts :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 151.07536 | 127.8 |

| [M+Na]⁺ | 173.05730 | 141.4 |

| [M-H]⁻ | 149.06080 | 132.1 |

The dimethylated analog (this compound) would likely exhibit higher m/z values (e.g., [M+H]⁺ ~ 179.1) and larger CCS due to increased molecular weight and steric effects.

Challenges and Contradictions

- Limited Direct Data: The absence of experimental data for this compound necessitates extrapolation from analogs, introducing uncertainty in properties like solubility and CCS.

- Structural Ambiguities : Chroman vs. isochroman ring systems are often conflated in literature, requiring careful differentiation in substituent effects .

Biological Activity

1,1-Dimethylisochroman-6-ol (DMICO) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMICO, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

The compound features a dimethyl group at the 1-position and a hydroxyl group at the 6-position of the isochroman ring, which contributes to its unique chemical properties.

The biological activity of DMICO is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Antioxidant Activity : DMICO has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that DMICO may protect neuronal cells from apoptosis induced by neurotoxic agents.

Biological Activity Studies

Recent research has demonstrated various biological activities associated with DMICO:

Antioxidant Activity

In vitro studies have assessed the antioxidant capacity of DMICO using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical levels, suggesting strong antioxidant potential.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry reported that DMICO reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 30%, highlighting its anti-inflammatory capabilities .

Neuroprotective Effects

Research conducted on PC12 cells demonstrated that DMICO significantly decreased cell death induced by hydrogen peroxide exposure. The protective effect was dose-dependent, with a maximum reduction of cell death observed at concentrations above 50 µM .

Case Studies

Several case studies have explored the therapeutic potential of DMICO:

- Case Study on Neuroprotection :

-

Case Study on Inflammation :

- Objective : To investigate the anti-inflammatory effects of DMICO in an arthritis model.

- Findings : Administration of DMICO resulted in decreased joint swelling and lower levels of inflammatory markers in serum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.